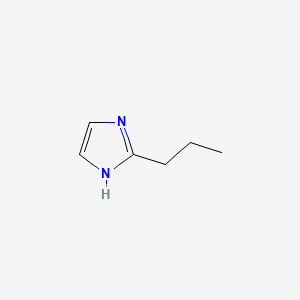

2-Propylimidazole

Vue d'ensemble

Description

2-Propylimidazole is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2-Propylimidazole is a derivative of imidazole, a heterocyclic compound. Imidazole has been found to interact with several targets, including Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, Serine/threonine-protein kinase pim-1, Isopentenyl-diphosphate Delta-isomerase, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Leukotriene A-4 hydrolase, Gephyrin, Acyl carrier protein, Sensor protein FixL, Cytochrome c, Circadian clock protein KaiB, Histidinol dehydrogenase, Acyl-CoA thioesterase I . .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function

Result of Action

It has been suggested that this compound shows a synergistic effect with kinetic hydrate inhibitors (khis), hindering the formation of hydrates and promoting the formation of methane bubbles, thereby reducing the driving force for the formation of methane hydrates

Action Environment

Environmental factors can influence the action, efficacy, and stability of antimicrobial compounds. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of the compound . .

Analyse Biochimique

Biochemical Properties

2-Propylimidazole plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound can act as a ligand, forming complexes with metal ions in metalloproteins. These interactions can alter the enzyme’s conformation and activity, impacting biochemical pathways .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s structure and function, resulting in altered biochemical pathways. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites, which may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported into the nucleus, where it can interact with DNA and transcription factors .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. These localization patterns can impact the compound’s activity and function within the cell .

Activité Biologique

2-Propylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The structure of this compound can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. In a comparative study, various N-alkylimidazole derivatives were synthesized and tested against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that this compound derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than those for established antibiotics like metronidazole and ampicillin, suggesting a promising alternative for antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. subtilis |

|---|---|---|---|

| This compound | 16 | 32 | 8 |

| N-Decylimidazole | 4 | 8 | 4 |

| N-Octylimidazole | 8 | 16 | 8 |

The antimicrobial efficacy of imidazole derivatives, including this compound, is often linked to their ability to penetrate microbial membranes effectively. The presence of functional groups that lower the pKa can enhance membrane permeability, thus increasing the compound's activity against various microorganisms .

Other Biological Activities

In addition to antimicrobial properties, imidazole derivatives have been reported to exhibit a range of other biological activities:

- Anti-inflammatory : Some studies suggest that imidazole compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antitumor : Research indicates that certain imidazole derivatives may inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antidiabetic : Imidazole compounds have shown potential in managing blood glucose levels and improving insulin sensitivity in diabetic models .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of several imidazole derivatives was evaluated. The study involved disk diffusion and broth microdilution methods to assess the activity against multiple bacterial strains. Among the tested compounds, this compound demonstrated superior activity against S. aureus, with an observed zone of inhibition measuring up to 21 mm .

Case Study 2: Anti-inflammatory Activity

A separate investigation explored the anti-inflammatory effects of imidazole derivatives in a murine model of inflammation. The results indicated that treatment with this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 compared to control groups .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including 2-propylimidazole, as anticancer agents. The imidazole scaffold is known for its ability to interact with biological targets such as enzymes and receptors, making it suitable for drug design.

- Mechanisms of Action : Imidazole compounds have been shown to inhibit key enzymes involved in cancer progression. For instance, they can inhibit topoisomerase II, a crucial enzyme in DNA replication and repair, thereby inducing apoptosis in cancer cells .

- Case Study : A study evaluated various synthesized imidazole derivatives for their anticancer properties. Among them, compounds exhibiting IC50 values below 5 µM against multiple cancer cell lines were identified. For example, one compound demonstrated an IC50 of 1.68 µM against A549 lung cancer cells, indicating significant potency .

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| C16 | A549 | 1.68 | Topoisomerase II inhibition |

| C17 | PANC-1 | 0.063 | G-quadruplex stabilization |

| C18 | MDA-MB-231 | 1.22 | Tubulin polymerization inhibition |

Anti-inflammatory Properties

Imidazole derivatives also exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes and reducing the production of pro-inflammatory cytokines. This property can be leveraged in developing treatments for inflammatory diseases .

Materials Science

Metal-Organic Frameworks

This compound is utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.

- Synthesis and Properties : Research has reported the synthesis of new MOFs using this compound as a ligand. These frameworks exhibit luminescent properties and can be tailored for specific applications such as gas adsorption .

| MOF Type | Ligand | Luminescent Property |

|---|---|---|

| Framework A | This compound | High luminescence |

| Framework B | This compound | Moderate luminescence |

Catalysis

Catalytic Applications

This compound has been explored as a catalyst in various organic reactions due to its basicity and ability to stabilize transition states.

Propriétés

IUPAC Name |

2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBBSFGKFMQPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068606 | |

| Record name | 1H-Imidazole, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-95-4 | |

| Record name | 2-Propylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NRP6BO2R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.